molecular formula C23H28BrN3O B2443022 3-bromo-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide CAS No. 922016-68-0

3-bromo-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide

Cat. No. B2443022
CAS RN: 922016-68-0
M. Wt: 442.401
InChI Key: JYGNJJALEWHINN-UHFFFAOYSA-N
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Description

3-bromo-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is also known as BRD0705 and has been found to have significant effects on biological systems.

Scientific Research Applications

Synthesis and Characterization of Derivatives

Research has delved into the synthesis and structural characterization of various N-allyl and N-piperidine benzamide derivatives, often focusing on their potential as CCR5 antagonists, which could have implications for HIV-1 infection prevention. For instance, the studies by Cheng De-ju (2014, 2015) and H. Bi (2014, 2015) involved the synthesis of N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide and similar derivatives, characterizing their structure through NMR and MS techniques. These compounds have shown certain bioactivities, suggesting potential applications in the biomedical field, especially concerning the interaction with the CCR5 receptor (Cheng De-ju, 2015; H. Bi, 2015).

Role in Ligand Mediated Coordination Chemistry

Research on ligand-mediated coordination chemistry has involved derivatives similar to 3-bromo-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide. For instance, Majumder et al. (2016) designed various N,N,O-donor Schiff-base ligands, exploring their role in the coordination chemistry of copper (II) in the presence of bromide as a counter anion. The study revealed the impact of ligand structure on the properties like bromination, magnetic properties, and nuclearity of the resultant complexes, providing insights into the nuanced interplay between ligand structure and metal coordination chemistry (Majumder et al., 2016).

Exploration of Vasodilation Properties

A. S. Girgis et al. (2008) investigated the synthesis of 2-(alicyclic-amino)-4,6-diaryl-3-pyridinecarboxylates and their potential vasodilation properties. This research aimed at understanding the medicinal implications of these compounds, especially in terms of their ability to induce vasodilation, which could be crucial for treating various cardiovascular conditions (A. S. Girgis et al., 2008).

properties

IUPAC Name

3-bromo-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28BrN3O/c1-26-13-10-18-14-17(8-9-21(18)26)22(27-11-3-2-4-12-27)16-25-23(28)19-6-5-7-20(24)15-19/h5-9,14-15,22H,2-4,10-13,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGNJJALEWHINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)Br)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide

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